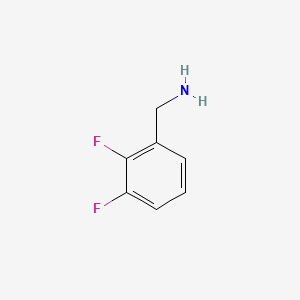

2,3-Difluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZUCDHZOHSBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371719 | |

| Record name | 2,3-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-51-9 | |

| Record name | 2,3-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,3-Difluorobenzylamine in Synthesis

An In-depth Technical Guide to the Physical Properties of 2,3-Difluorobenzylamine

This compound (CAS No. 72235-51-9) is a fluorinated aromatic amine that has emerged as a crucial building block in modern medicinal and agricultural chemistry.[1] Its structure, featuring a benzylamine core with two fluorine atoms in the ortho and meta positions, imparts unique electronic properties that chemists leverage to enhance the metabolic stability, binding affinity, and overall efficacy of target molecules.[1][2] As a key intermediate, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimize reaction conditions, and maintain the integrity of synthetic pathways. This guide provides a detailed examination of the core physical characteristics of this compound, the methodologies for their determination, and their implications in a research and development context.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions. These characteristics are fundamental for its purification, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₂N | [3][4] |

| Molecular Weight | 143.13 g/mol | [4][5] |

| Appearance | Colorless to almost colorless/pale yellow clear liquid | [3] |

| Boiling Point | 65 °C at 4 mmHg | [3] |

| Density | 1.223 - 1.23 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.495 - 1.50 | [3][5] |

| Flash Point | 77 °C (171 °F) | [3][5] |

| pKa (Predicted) | 8.38 ± 0.10 | [3] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere (Nitrogen or Argon) | [3] |

Analysis of Physical Properties: Implications for the Researcher

A mere listing of physical data is insufficient for practical application. The true value lies in understanding the causality—how each property influences experimental design and interpretation.

-

Boiling Point and Volatility: The boiling point of 65 °C at a reduced pressure of 4 mmHg indicates that this compound is a relatively low-volatility liquid at ambient pressure but is well-suited for purification by vacuum distillation.[3] This technique is essential for achieving the high purity (typically ≥98%) required for pharmaceutical synthesis, as it allows for distillation at lower temperatures, preventing thermal degradation of the compound.

-

Density: With a density of approximately 1.23 g/mL, this amine is denser than water.[3][5] This is a critical consideration for solvent selection in liquid-liquid extractions during reaction workups. For instance, when using an aqueous phase and a less dense organic solvent like diethyl ether, this compound will reside in the organic layer, but its density must be factored into calculations for phase separation and material balancing.

-

Refractive Index: The refractive index, measured at 1.495-1.50, serves as a rapid and non-destructive method for identity confirmation and purity assessment.[5] A deviation from this specific value can indicate the presence of impurities or residual solvents, acting as a first-line quality control check before the compound is used in a sensitive synthetic step.

-

Stability and Handling: The compound is noted to be air-sensitive.[3][5] This necessitates handling and storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation, which could compromise its purity and reactivity. The recommended storage at refrigerated temperatures (2 - 8 °C) further ensures its long-term stability.[3]

Safety & Hazard Profile: A Non-Negotiable Prerequisite

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

-

GHS Hazard Classification: The compound is classified under GHS with the hazard statement H314, indicating it "Causes severe skin burns and eye damage".[4][6] It is also designated as a combustible liquid (H227).

-

Precautionary Measures: Safe handling requires the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat (P280).[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

First Aid: In case of eye contact, immediate and prolonged rinsing with water is critical, and medical attention should be sought (P305 + P351 + P338).[6] For skin contact, contaminated clothing must be removed, and the affected area rinsed thoroughly with water.[6]

Experimental Protocols: Ensuring Data Trustworthiness

The reliability of the physical data presented in supplier specifications is predicated on standardized, validated experimental methodologies. The following outlines the general, authoritative protocols used to determine these core properties.

Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of an incoming liquid reagent like this compound, ensuring its identity, purity, and suitability for use.

Caption: Standard QC workflow for a liquid chemical reagent.

Step-by-Step Methodologies

-

Determination of Boiling Point (Reduced Pressure):

-

Apparatus: A vacuum distillation setup is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).

-

Procedure: A sample of this compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 4 mmHg). The flask is then heated gently.

-

Causality: The temperature at which a steady condensation of vapor is observed on the thermometer bulb is recorded as the boiling point at that pressure. This method is chosen to prevent thermal decomposition that could occur at the much higher atmospheric boiling point.

-

-

Measurement of Density:

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume) or a digital density meter.

-

Procedure: The empty pycnometer is weighed. It is then filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 25 °C) in a water bath. The filled pycnometer is weighed again.

-

Causality: The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer. This provides an accurate, temperature-dependent value crucial for volumetric calculations in the lab.

-

-

Measurement of Refractive Index:

-

Apparatus: An Abbé refractometer, calibrated using a standard of known refractive index.

-

Procedure: A few drops of this compound are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C). The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Causality: The refractive index is read directly from the calibrated scale. This property is dependent on the molecular structure and is a highly sensitive indicator of purity, making it an indispensable tool for rapid quality control.

-

Conclusion

The physical properties of this compound are not merely data points but are integral to its effective and safe application in research and development. From its boiling point, which dictates purification strategy, to its density and refractive index, which serve as markers of quality, each characteristic provides essential insights for the synthetic chemist. For professionals in drug discovery, a comprehensive understanding of these properties, grounded in authoritative experimental methods, is fundamental to achieving reproducible results and advancing the development of novel therapeutics and agrochemicals.

References

- MSDS of this compound. (2008, October 30). Material Safety Data Sheet. Retrieved January 11, 2026, from a public source. (Note: Direct URL not available from search, referencing the existence of the document).

-

PubChem. (n.d.). This compound | C7H7F2N | CID 2736941. Retrieved January 11, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-Methyl-2,3-difluorobenzylamine | CAS 906645-41-8. Retrieved January 11, 2026, from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: This is a representative authoritative source on the role of fluorine in drug discovery, contextualizing the importance of fluorinated compounds like the topic substance. A direct URL to the full text may require a subscription.)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 72235-51-9 [m.chemicalbook.com]

- 4. This compound | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2,3-Difluorobenzylamine (CAS: 72235-51-9): A Cornerstone for Advanced Chemical Synthesis

This guide offers a comprehensive technical overview of 2,3-Difluorobenzylamine, a pivotal fluorinated building block for professionals in pharmaceutical development, agrochemical research, and advanced organic synthesis. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, providing actionable insights grounded in established scientific principles.

Core Compound Data and Physicochemical Properties

This compound is a substituted aromatic amine distinguished by the presence of two fluorine atoms at the ortho and meta positions of the benzyl group.[1] This specific fluorination pattern imparts unique electronic properties and conformational constraints, making it a highly valuable intermediate in the design of complex, biologically active molecules.[2] Its core physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 72235-51-9 | [2][3][4] |

| Molecular Formula | C₇H₇F₂N | [2][4] |

| Molecular Weight | 143.13 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 65 °C at 4 mmHg | [2] |

| Density | 1.23 g/cm³ | [2] |

| Refractive Index (n20D) | 1.5 | [2] |

| Purity | ≥ 98% (GC) | [2] |

| IUPAC Name | (2,3-difluorophenyl)methanamine | [4] |

Chemical Structure and Reactivity Profile

The unique arrangement of substituents in this compound dictates its reactivity. The primary amine (-NH₂) group is a versatile nucleophile, while the difluorinated phenyl ring influences the molecule's electronic landscape and steric profile.

Caption: 2D Structure of this compound (CAS 72235-51-9).

Causality of Reactivity:

-

Nucleophilic Amine: The primary amine functionality serves as a potent nucleophile, readily participating in reactions such as N-acylation, N-alkylation, and condensation to form imines.[1] This makes it a key component for introducing the difluorobenzyl moiety into larger molecular scaffolds.

-

Electron-Withdrawing Effects: The two fluorine atoms are strongly electronegative, exerting an electron-withdrawing inductive effect on the benzene ring. This can influence the pKa of the amine and the regioselectivity of further aromatic substitution reactions.

-

Metabolic Stability: In medicinal chemistry, the carbon-fluorine bond is exceptionally strong. Incorporating the difluorobenzyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][7] This is a critical consideration in drug design to improve pharmacokinetic profiles.

Strategic Applications in Research and Development

The unique combination of features makes this compound a strategic building block in several high-value sectors.

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing novel drug candidates.[2] The difluorobenzyl motif is frequently explored for its ability to modulate lipophilicity and binding affinity to biological targets like enzymes or receptors.[1] It is particularly valuable in developing therapeutics for neurological disorders.[2]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, the fluorinated structure can enhance the efficacy and selectivity of herbicides and pesticides.[1] This leads to more effective crop protection solutions with potentially improved environmental profiles.

-

Advanced Organic Synthesis: Beyond specific industries, it is a versatile reagent for creating complex molecules where precise control of electronic properties and metabolic stability is required.[1][2]

Caption: Generalized synthetic route to this compound.

Experimental Protocol (General Methodology):

Causality Note: The choice of reducing agent is critical. Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but require stringent anhydrous conditions and careful handling. [8][9]Catalytic hydrogenation offers a greener alternative but may require optimization of catalyst, pressure, and temperature. [10]

-

Reaction Setup: A solution of 2,3-difluorobenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or THF for LiAlH₄ reduction) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The reducing agent is carefully added to the solution. For LiAlH₄, the addition is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. [11]For catalytic hydrogenation, the substrate is mixed with a catalyst (e.g., Raney Nickel) in a solvent like methanol saturated with ammonia and subjected to hydrogen pressure. [10]3. Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is fully consumed.

-

Quenching and Workup: The reaction is carefully quenched (e.g., by the sequential addition of water and a base for LiAlH₄). The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by vacuum distillation, to yield high-purity this compound. [11]

Safety, Handling, and Storage

This compound is a corrosive compound that requires careful handling to ensure personnel safety. [4][12]Adherence to the following protocols is mandatory.

GHS Hazard Information:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood. [13][14]* Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after. [12]* Eye/Face Protection: Use safety glasses with side-shields or a face shield. [12]* Clothing: Wear a protective lab coat. [12]* Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator. [12] First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [12][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [12][13]* Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [12][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [12][13] Storage and Incompatibility:

-

Storage Conditions: Store in a dry, cool, and well-ventilated place. [13]Keep the container tightly closed and store at 2 - 8 °C for long-term stability. [2]The area should be designated for corrosive materials. [13]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [13][14]* Hazardous Decomposition Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). [13]

Conclusion

This compound (CAS: 72235-51-9) is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties, conferred by the difluorinated aromatic ring, provide a powerful tool for medicinal chemists and synthesis experts to enhance molecular stability, potency, and pharmacokinetic profiles. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to leveraging its full potential in creating next-generation chemical innovations.

References

- MSDS of this compound. (2008).

- This compound: Chemical Synthesis Applications & Sourcing from China. (Date not available). [Source URL not provided, content aggregated from a blog/article found in search result 5]

-

This compound | C7H7F2N | CID 2736941 - PubChem. National Center for Biotechnology Information. [Link]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2006). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific (2,4-Difluorobenzylamine). (2025). Fisher Scientific.

-

CAS No: 72235-51-9 | Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates. [Link]

- The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (2017). Patsnap.

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents. Google Patents.

- Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine - Benchchem. (2025). BenchChem.

- An In-depth Technical Guide to 2,4-Difluorobenzylamine - Benchchem. (2025). BenchChem.

- 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem. National Center for Biotechnology Information.

- How to Synthesize 2,4-Difluorobenzylamine? - FAQ - Guidechem. (2023). Guidechem.

-

(PDF) Difluorocarbene-induced-[2][12] and-[2][13]Stevens rearrangement of tertiary amines. (Date not available). ResearchGate. [General reaction context for related compounds, from search result 17]

- The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery - Benchchem. (2025). BenchChem.

- CAS 906645-41-8 | N-Methyl-2,3-difluorobenzylamine | MFCD12147620. BLD Pharm.

- Synthesis of 3,5-difluorobenzylamine - PrepChem.com. PrepChem.

- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents. Google Patents.

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. Google Patents.

- This compound (CAS 72235-51-9): High-Purity Amine for Chemical Synthesis & Research | Supplier in China. (2025).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 72235-51-9 [chemicalbook.com]

- 4. This compound | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Importance of Spectroscopic Characterization

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected spectroscopic data for 2,3-Difluorobenzylamine. Given the relative scarcity of publicly available, fully assigned spectra for this specific isomer, this document focuses on the foundational principles and expert interpretation required to characterize the molecule. We will predict the spectral features based on established theory and draw comparisons with related isomers to provide a robust framework for researchers in synthetic chemistry and drug development.

This compound is a valuable fluorinated building block in medicinal and materials chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them of high interest in drug design.[1] Unambiguous structural confirmation of such molecules is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. We will explore the causal relationships between the molecular structure and the resulting spectral data, providing the logic behind the interpretation. This approach serves as a self-validating system for any scientist working to confirm the synthesis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for complete characterization.

Expert Insight: Why a Multi-Nuclear Approach?

While ¹H NMR provides information on the proton environment, the presence of fluorine atoms introduces complex couplings (H-F, C-F, F-F) that can complicate the spectra. ¹³C NMR helps identify all unique carbon environments and reveals characteristic C-F coupling constants. ¹⁹F NMR, with its high sensitivity and wide chemical shift range, directly probes the fluorine atoms, providing definitive evidence of their presence and electronic environment.[2][3] This triad of experiments provides overlapping and confirmatory data, ensuring a trustworthy structural assignment.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic region is particularly diagnostic due to spin-spin coupling between protons and with the fluorine atoms.

-

Aromatic Protons (δ ≈ 6.9-7.4 ppm): The three aromatic protons are chemically distinct and will exhibit complex splitting patterns due to both H-H and H-F couplings. We predict a multiplet for each proton.

-

Benzylic Protons (CH₂, δ ≈ 3.9-4.1 ppm): These two protons will appear as a singlet, or potentially a triplet if there is observable coupling to the adjacent fluorine atom (⁴JHF), though this is often small.

-

Amine Protons (NH₂, δ ≈ 1.5-2.5 ppm): These protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| H-4, H-5, H-6 | 6.9 – 7.4 | Multiplets (m) | ³JHH, ⁴JHH, ³JHF, ⁴JHF |

| -CH₂- | 3.9 – 4.1 | Singlet (s) or Triplet (t) | ⁴JHF (potential) |

| -NH₂ | 1.5 – 2.5 | Broad Singlet (br s) | None |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct carbon signals. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), which are highly characteristic.

-

Fluorine-Bearing Carbons (C-2, C-3): These will appear as doublets (due to coupling with their attached fluorine) with large ¹JCF values (typically >240 Hz). Their chemical shifts will be significantly downfield.

-

Other Aromatic Carbons: These carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), further confirming the substitution pattern.

-

Benzylic Carbon (-CH₂-): This signal will appear in the aliphatic region (δ ≈ 40-45 ppm) and may show a small coupling to the ortho fluorine atom (³JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |

| C-2, C-3 | 145 – 155 | Doublet of Doublets (dd), ¹JCF ≈ 240-250, ²JCF ≈ 15-25 |

| C-1 | 125 – 135 | Triplet (t) or Doublet of Doublets (dd), ²JCF, ³JCF |

| C-4, C-5, C-6 | 115 – 125 | Doublets (d) or Multiplets (m), ²JCF, ³JCF, ⁴JCF |

| -CH₂- | 40 – 45 | Singlet (s) or Triplet (t), ³JCF ≈ 2-5 |

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is essential for confirming the fluorine substitution pattern. For this compound, the two fluorine atoms are in different chemical environments and will therefore appear as two distinct signals.

-

Chemical Shifts: Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃.[4][5] The precise shifts for F-2 and F-3 will depend on their local electronic environment.

-

F-F Coupling: A clear ortho coupling (³JFF) of approximately 20 Hz is expected between F-2 and F-3, which will split each fluorine signal into a doublet.

-

F-H Coupling: Each fluorine signal will be further split by couplings to the aromatic protons, resulting in complex multiplets.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| F-2, F-3 | -130 to -150 | Multiplets (m) or Doublet of Multiplets (dm) | ³JFF ≈ 20 Hz, ³JHF, ⁴JHF |

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions corresponding to the amine, aromatic ring, and carbon-fluorine bonds.

Expert Insight: Diagnostic Frequencies

The most telling features in the IR spectrum are the N-H stretches of the primary amine, which appear as a pair of medium-intensity bands, and the very strong C-F stretching bands in the fingerprint region. The presence of both sets of signals provides strong evidence for the compound's gross structure. Comparing the fingerprint region (below 1500 cm⁻¹) to spectra of known isomers can further aid in confirming the 2,3-substitution pattern.[6]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Amine) | 3300 – 3500 | Medium | Two distinct bands for symmetric and asymmetric stretches. |

| C-H Stretch (Aromatic) | 3000 – 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 – 3000 | Medium | From the -CH₂- group. |

| C=C Stretch (Aromatic) | 1450 – 1600 | Medium to Strong | Multiple bands are expected. |

| C-F Stretch | 1100 – 1300 | Strong | Often the most intense peaks in the spectrum. |

| N-H Bend (Amine) | 1580 – 1650 | Medium |

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expert Insight: High-Resolution MS for Unambiguous Formula

While nominal mass MS can confirm the integer mass, high-resolution mass spectrometry (HRMS) is crucial for trustworthiness. It provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula (C₇H₇F₂N).[7] This is a self-validating step that eliminates other potential elemental compositions.

-

Molecular Ion (M⁺•): The compound has a monoisotopic mass of 143.05466 Da.[8] In an electron ionization (EI) experiment, a clear molecular ion peak should be observed at m/z = 143.

-

Key Fragmentation: The most likely fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond.

-

[M - NH₂]⁺: Loss of the amino radical (•NH₂) would lead to a fragment at m/z = 127, corresponding to the 2,3-difluorobenzyl cation.

-

Tropylium Ion Formation: Rearrangement of this cation to a more stable difluorotropylium ion is also highly probable.

-

Caption: Primary fragmentation pathway for this compound in EI-MS.

Part 4: Experimental Protocols for Spectroscopic Analysis

To ensure high-quality, reproducible data, the following standardized protocols should be employed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be needed due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR Acquisition: Acquire on a spectrometer equipped with a broadband or fluorine-specific probe. Use a simple pulse-acquire sequence. No external standard is strictly necessary as the spectrometer can be referenced to CFCl₃, but a sealed capillary with a known standard can be used for high accuracy.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate the ¹H spectrum to determine proton ratios.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place one drop of the neat liquid onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal immediately before the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps up to ~250°C to ensure elution of the compound.

-

MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Integrated Data Analysis Workflow

Confirming the structure requires a logical synthesis of all data. The following workflow illustrates this self-validating process.

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is used. By leveraging the strengths of NMR, IR, and MS, a researcher can build a comprehensive and self-validating data package. The key confirmatory signatures are: the predicted chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR (especially the characteristic C-F and F-F couplings); the presence of both N-H and strong C-F stretches in the IR spectrum; and the correct molecular weight and logical fragmentation in the mass spectrum. This guide provides the expert framework necessary for the confident characterization of this important chemical building block.

References

-

The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. This compound (CID 2736941). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0033871). Retrieved January 11, 2026, from [Link]

-

NIST. 2,5-Difluorobenzylamine. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

NIST. IR Spectrum of 2,5-Difluorobenzylamine. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

Supplementary Information, Organic Letters. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Perry, D. W., et al. (2015). Spectroscopic characterization of isomerization transition states. Science, 350(6266), 1338-1342. [Link]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

-

University of Ottawa. ¹⁹F NMR Reference Standards. Retrieved January 11, 2026, from [Link]

-

INOX. Technical Data Sheet: 2,4-DIFLUORO BENZYL AMINE. Retrieved January 11, 2026, from [Link]

-

University of Rochester. Fluorine NMR. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

NIST. 2,6-Difluorobenzylamine. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

NIST. IR Spectrum of 2,6-Difluorobenzylamine. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

SpectraBase. 2,6-Difluorobenzylamine. Wiley-VCH. Retrieved January 11, 2026, from [Link]

-

Ojanperä, I., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Drug testing and analysis, 2(6), 253-259. [Link]

-

Alcarazo, M., et al. (2015). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. Organometallics, 34(18), 4436-4439. [Link]

-

Puzzarini, C., et al. (2014). Structure and Spectroscopic Insights for CH₃PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A, 118(29), 5467-5475. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of Fluorinated Benzylamines

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluorobenzylamine

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1] Among the myriad of fluorinated building blocks, difluorinated benzylamines serve as critical intermediates. This guide focuses specifically on (2,3-difluorophenyl)methanamine, commonly known as this compound (CAS No: 72235-51-9), a valuable reagent whose strategic placement of fluorine atoms offers a unique electronic and steric profile for synthetic chemists.[1]

This document provides a comprehensive technical overview intended for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the primary synthetic routes, detailing the causality behind methodological choices, and present a thorough guide to the analytical characterization required to ensure the identity and purity of the final product.

Physicochemical Properties

A foundational understanding of a compound's properties is paramount before its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 72235-51-9 | [2] |

| Molecular Formula | C₇H₇F₂N | [2] |

| Molecular Weight | 143.13 g/mol | [2] |

| IUPAC Name | (2,3-difluorophenyl)methanamine | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Exact Mass | 143.05465555 Da | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached via several reliable routes. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile. We will explore the two most prevalent and logical pathways: the reduction of 2,3-difluorobenzonitrile and the reductive amination of 2,3-difluorobenzaldehyde. Both precursors are commercially available from various suppliers.[3][4][5]

Method 1: Reduction of 2,3-Difluorobenzonitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway is direct and often high-yielding. The core of this method lies in the robust reduction of the carbon-nitrogen triple bond.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of readily reducing nitriles to primary amines.[6][7] Its high reactivity necessitates careful handling under anhydrous conditions. The mechanism involves the nucleophilic addition of a hydride (H⁻) ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt, which is then further reduced to the amine.[8]

-

Catalytic Hydrogenation: An alternative, often considered "greener" and more suitable for industrial scale-up, is catalytic hydrogenation.[9] A catalyst such as Raney Nickel is commonly employed in the presence of hydrogen gas and ammonia.[10][11] The ammonia helps to suppress the formation of secondary amine byproducts by competing for reactive intermediates.

Diagram 1: Synthetic Workflow for Nitrile Reduction

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Substrate: A solution of 2,3-difluorobenzonitrile (1.0 eq.) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: The flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.[12]

-

Isolation: The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration, washing thoroughly with the ether solvent.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Method 2: Reductive Amination of 2,3-Difluorobenzaldehyde

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This process involves the initial formation of an imine from the reaction of an aldehyde (2,3-difluorobenzaldehyde) and an amine source (ammonia), followed by the in-situ reduction of the imine to the desired amine.

-

Amine Source: For the synthesis of a primary amine, ammonia (often in the form of ammonium acetate or aqueous ammonia) is used.

-

Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine over the starting aldehyde.

-

Sodium Cyanoborohydride (NaBH₃CN): A classic choice, as it is stable in mildly acidic conditions optimal for imine formation and selectively reduces the protonated iminium ion much faster than the carbonyl group.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative that does not generate toxic cyanide byproducts. It is particularly effective for a wide range of substrates.

-

Catalytic Hydrogenation: This method can also be applied here, where the aldehyde, ammonia, and a catalyst (e.g., Raney Nickel) are combined under a hydrogen atmosphere.[13]

-

Diagram 2: Reductive Amination Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. B20811.03 [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

reactivity and stability of 2,3-Difluorobenzylamine

An In-depth Technical Guide to the Reactivity and Stability of 2,3-Difluorobenzylamine

Abstract

This compound (CAS No. 72235-51-9) is a fluorinated organic compound of significant interest and utility in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The strategic placement of two fluorine atoms on the aromatic ring at the ortho and meta positions imparts a unique combination of electronic properties that modulate the reactivity of both the benzylamine moiety and the phenyl ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the physicochemical properties, stability, and synthetic applications of this compound. We will explore the electronic effects governing its reactivity, detail protocols for its synthesis and key transformations, and discuss its role as a valuable building block in the design of complex, high-value molecules.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting. This compound is a corrosive and combustible liquid requiring specific handling and storage conditions.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 72235-51-9 | [2] |

| Molecular Formula | C₇H₇F₂N | [2][3] |

| Molecular Weight | 143.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 65 °C @ 4 mmHg | [2] |

| Density | 1.223 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.495 | [2] |

| pKa (Predicted) | 8.38 ± 0.10 | [2] |

| Flash Point | 77.2 °C (171 °F) | [2] |

Safety, Handling, and Stability

This compound is classified as a hazardous substance and demands careful handling to prevent exposure and ensure chemical integrity.[3][5]

-

Hazard Identification : The compound is corrosive and causes severe skin burns and eye damage (H314).[3][5] Standard GHS pictograms include GHS05 (Corrosion).[5]

-

Personal Protective Equipment (PPE) : When handling, it is mandatory to wear protective gloves, chemical-resistant clothing, and eye/face protection (faceshields, goggles).[5]

-

Handling and Storage : The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to maintain its stability.[2] It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[6] Containers should be kept tightly sealed in a dry, well-ventilated place.

-

First Aid Measures : In case of skin or eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician.[5]

-

Hazardous Decomposition : Under fire conditions, it may decompose to form hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

The Electronic Landscape: Influence on Reactivity and Stability

The chemical behavior of this compound is a direct consequence of the powerful electronic effects exerted by the two fluorine substituents. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, resulting in an electron-donating mesomeric effect (+M).[2][7] The interplay of these effects, dictated by their position on the ring, governs the amine's nucleophilicity and the ring's susceptibility to further substitution.

-

C2-Fluorine (ortho) : At the ortho position, the strong -I effect dominates, withdrawing electron density from the ring and, by extension, from the benzylic carbon and the nitrogen atom. This effect significantly reduces the basicity and nucleophilicity of the amino group compared to unsubstituted benzylamine.[2]

-

C3-Fluorine (meta) : At the meta position, only the -I effect is operative on the benzylic position, as the +M effect does not extend to this position.[8][9] This also contributes to the withdrawal of electron density, further decreasing the amine's basicity.

The net result of the 2,3-difluoro substitution pattern is a marked decrease in the electron density of the amine's lone pair, making it a significantly weaker base and less potent nucleophile than benzylamine. This deactivation must be considered when planning reactions, as more forcing conditions (e.g., stronger coupling agents, higher temperatures) may be required compared to non-fluorinated analogs.[10]

Synthesis of this compound

The most direct and industrially relevant method for synthesizing this compound is the reduction of its corresponding nitrile, 2,3-difluorobenzonitrile. Catalytic hydrogenation is a preferred method due to its efficiency and scalability.[11]

Experimental Protocol: Catalytic Hydrogenation of 2,3-Difluorobenzonitrile

This protocol describes a representative procedure for the synthesis of this compound via catalytic hydrogenation, adapted from established methods for related fluorinated compounds.[11][12]

-

System Preparation : Charge a high-pressure autoclave reactor with 2,3-difluorobenzonitrile (1.0 eq) and a suitable solvent such as hexane or methanol saturated with ammonia.[11][13]

-

Catalyst Addition : Add a catalytic amount of Raney Nickel (Ra-Ni, approx. 5% w/w of the nitrile), washed with the reaction solvent.[11]

-

Inerting : Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen.

-

Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-40 kg/cm ²). Heat the reaction mixture to the target temperature (e.g., 100-130 °C) with vigorous stirring.[11]

-

Reaction Monitoring : Maintain the reaction under constant hydrogen pressure for 2-5 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS.

-

Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purification : Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation. The resulting crude this compound can be purified by vacuum distillation to yield the final product.[11]

Key Synthetic Transformations

As a primary amine, this compound is a versatile nucleophile used to introduce the 2,3-difluorobenzyl motif into target molecules. Its two most common applications are in amide bond formation and N-alkylation reactions.

Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in drug discovery.[14] this compound can be coupled with carboxylic acids using standard activating agents to form N-(2,3-difluorobenzyl) amides. Due to its reduced nucleophilicity, coupling agents that generate highly activated esters, such as HATU or EDC/HOBt, are recommended.[15][16]

-

Reactant Preparation : In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and this compound (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[17]

-

Base Addition : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution.

-

Activation : Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) portion-wise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Work-up : Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide product is then purified by flash column chromatography.[17]

N-Alkylation

N-alkylation is another fundamental transformation used to build molecular complexity by forming a new carbon-nitrogen bond. This is typically achieved via a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.[4]

-

Reactant Preparation : To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile, add a non-nucleophilic base such as anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).[4][18]

-

Alkylating Agent Addition : Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction should be monitored by TLC to confirm the consumption of the starting material.[4]

-

Work-up : Cool the mixture to room temperature and pour it into water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-alkylated product is then purified by flash column chromatography.[4]

Conclusion: A Versatile and Enabling Reagent

This compound is a valuable and versatile building block for synthetic chemistry. Its defining characteristic—the ortho, meta-difluorination pattern—creates a nuanced electronic profile that deactivates the amine nucleophile, a factor that chemists must account for in reaction design. However, this same feature is highly desirable in the final target molecules, where the C-F bonds can enhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions.[1] While specific, publicly-disclosed drug molecules containing the 2,3-difluorobenzyl moiety are less common than their 2,4-difluoro counterparts, the fundamental importance of this reagent in creating diverse chemical libraries for pharmaceutical and agrochemical screening is undisputed. The robust protocols for its synthesis and derivatization outlined in this guide provide a solid foundation for its application in the discovery and development of next-generation chemical entities.

References

-

Capot Chemical Co., Ltd. (2008). MSDS of this compound. Retrieved from [Link]

-

Xingrui Pharma. (n.d.). This compound: Chemical Synthesis Applications & Sourcing from China. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

-

Xingrui Pharma. (n.d.). Sourcing this compound: A Buyer's Guide to Quality and Price. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]

-

Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

-

YouTube. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved from [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]

- Google Patents. (n.d.). US8496892B2 - Hydrogenation process for fluorocarbons.

-

MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 9. leah4sci.com [leah4sci.com]

- 10. researchgate.net [researchgate.net]

- 11. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. growingscience.com [growingscience.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amide Synthesis [fishersci.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

The Strategic Deployment of 2,3-Difluorobenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Building Blocks

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. These effects include enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][2] Among the vast arsenal of fluorinated building blocks, 2,3-difluorobenzylamine has emerged as a versatile and valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and strategic applications, thereby offering field-proven insights for its effective utilization in research and development.

Core Compound Data: this compound at a Glance

A clear understanding of the fundamental properties of a building block is paramount for its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| IUPAC Name | (2,3-difluorophenyl)methanamine |

| CAS Number | 72235-51-9 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| Appearance | Colorless to light yellow liquid |

Synthesis of this compound: A Validated Protocol

The most prevalent and industrially viable route to this compound is the reduction of the corresponding nitrile, 2,3-difluorobenzonitrile. This transformation can be efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,3-Difluorobenzonitrile

This protocol is adapted from established procedures for the reduction of fluorinated benzonitriles and offers a reliable method for the synthesis of this compound.[3]

Materials:

-

2,3-Difluorobenzonitrile

-

Raney Nickel (Ra-Ni), washed with 99% ethanol

-

Hexane (or other suitable non-polar solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

Charging the Reactor: In a high-pressure autoclave (e.g., 1 L capacity), charge 150 g of 2,3-difluorobenzonitrile, 150 g of hexane, and 7.5 g of ethanol-washed Raney Nickel.

-

Inerting the System: Seal the autoclave and purge the system with nitrogen gas multiple times to remove any residual oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 30-40 kg/cm ².

-

Reaction Conditions: Heat the reaction mixture to 130°C with vigorous stirring. Maintain the hydrogen pressure between 30 and 40 kg/cm ² for approximately 2.5 hours. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Recover the hexane by distillation.

-

Purify the resulting crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

-

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles. Its porous structure provides a large surface area for the reaction.

-

Solvent: A non-polar solvent like hexane is chosen to facilitate the reaction and subsequent work-up.[3]

-

Pressure and Temperature: Elevated pressure and temperature are necessary to achieve a reasonable reaction rate for the catalytic hydrogenation of the nitrile group.

The Reactivity and Strategic Advantage of the 2,3-Difluoro Substitution Pattern

The placement of two fluorine atoms at the 2 and 3 positions of the benzylamine ring imparts a unique electronic and steric profile to the molecule. This substitution pattern influences its reactivity and provides distinct advantages in the design of bioactive molecules.

Electronic Effects

The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can influence the pKa of the benzylic amine and the nucleophilicity of the nitrogen atom. This modulation of electronic properties can be crucial for optimizing the binding interactions of the final molecule with its biological target.[4][5]

Metabolic Stability

A significant driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][6][7] The 2,3-difluoro substitution pattern can effectively block potential sites of metabolic attack on the aromatic ring, thereby increasing the in vivo half-life of a drug candidate.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 2,3-difluorobenzyl moiety is often incorporated into these molecules to enhance their potency and pharmacokinetic properties.

Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

The following workflow illustrates the use of this compound in the synthesis of a substituted pyrazolopyrimidine, a common scaffold in kinase inhibitors.

Caption: General workflow for the synthesis of a kinase inhibitor precursor.

Exemplary Reaction: Amide Bond Formation

A common reaction involving this compound is its coupling with a carboxylic acid to form an amide bond. This is a fundamental transformation in the synthesis of many pharmaceuticals.

Protocol: Synthesis of an N-(2,3-difluorobenzyl)amide

Materials:

-

This compound

-

A carboxylic acid (e.g., a heterocyclic carboxylic acid)

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve the carboxylic acid in the anhydrous solvent. Add the coupling agent and the non-nucleophilic base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-(2,3-difluorobenzyl)amide.

Synthesis of Heterocyclic Compounds

The primary amine functionality of this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[8][9][10][11]

Logical Relationship: From Building Block to Heterocycle

Caption: Synthesis of a dihydropyridine ring system.

Conclusion: A Strategic Asset in Molecular Design

This compound stands as a testament to the power of fluorine chemistry in modern organic synthesis. Its unique substitution pattern offers a strategic advantage in the design of novel pharmaceuticals and agrochemicals by favorably influencing key properties such as metabolic stability and target binding. The reliable synthetic routes to this building block, coupled with its versatile reactivity, ensure its continued importance for researchers and scientists in the pursuit of innovative molecular solutions. As the demand for more effective and safer chemical entities grows, the strategic deployment of well-designed fluorinated building blocks like this compound will undoubtedly play an increasingly critical role.

References

- This compound: Chemical Synthesis Applications & Sourcing

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google P

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. (URL: [Link])

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (URL: [Link])

-

Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - NIH. (URL: [Link])

-

Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity - ResearchGate. (URL: [Link])

-

3-Substituted Benzo[ e][1][12][13]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed. (URL: [Link])

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (URL: [Link])

-

Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds - TSI Journals. (URL: [Link])

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (URL: [Link])

-

Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Substituted Benzo[ e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. longdom.org [longdom.org]

- 11. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

The Strategic Incorporation of 2,3-Difluorobenzylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, 2,3-difluorobenzylamine has emerged as a versatile scaffold with significant potential in the design of novel therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the unique chemical properties conferred by the 2,3-difluoro substitution pattern, its synthesis, and its role as a key intermediate in the development of bioactive compounds. This guide will serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries, providing both theoretical insights and practical considerations for the utilization of this important synthetic building block.

The Fluorine Advantage in Drug Design: A Paradigm of Modern Medicinal Chemistry

The incorporation of fluorine into small molecules has become a prevalent strategy in the quest for safer and more effective drugs.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[3] These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic index.

The difluorination of a phenyl ring, in particular, offers a nuanced approach to property modulation. The specific substitution pattern of the fluorine atoms can have a dramatic impact on the molecule's electronic and conformational properties. While the 2,4- and 3,4-difluoro substitution patterns are more commonly encountered in approved drugs, the 2,3-difluoro isomer presents a unique set of characteristics that can be strategically exploited in drug design.

Physicochemical Properties of the 2,3-Difluorobenzyl Moiety

The 2,3-difluoro substitution pattern on a benzylamine scaffold imparts a distinct set of physicochemical properties that can be advantageous in drug discovery.

Impact on Lipophilicity and pKa

The introduction of fluorine atoms generally increases the lipophilicity of a molecule. However, the effect is highly dependent on the substitution pattern. The 2,3-difluoro arrangement creates a unique dipole moment that can influence the molecule's interaction with its environment, including biological membranes and protein binding pockets.

Furthermore, the electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the benzylamine nitrogen. This modulation of basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. A lower pKa can reduce unwanted interactions with off-target proteins and improve oral bioavailability.

Metabolic Stability

One of the key advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By placing fluorine atoms at positions susceptible to metabolic oxidation, the metabolic half-life of a compound can be significantly prolonged. The 2,3-difluoro pattern can effectively block two potential sites of aromatic hydroxylation, thereby improving the drug's overall pharmacokinetic profile.

Conformational Effects and Target Binding

The presence of fluorine atoms can also influence the conformational preferences of a molecule. The 2,3-difluoro substitution can induce a specific torsional angle of the benzyl group, which can be crucial for optimal binding to a target protein. These conformational constraints can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. The fluorine atoms can also participate in favorable interactions with the protein backbone or side chains, such as hydrogen bonds or dipole-dipole interactions, further enhancing binding affinity.

Synthesis of this compound

This compound is a readily accessible building block for medicinal chemists. Several synthetic routes have been developed for its preparation, with the most common starting from 2,3-difluorobenzonitrile.

Reduction of 2,3-Difluorobenzonitrile